molecular formula C7H20Cl2N2 B3030386 Xylemin Dihydrochloride CAS No. 89690-11-9

Xylemin Dihydrochloride

Cat. No.: B3030386
CAS No.: 89690-11-9
M. Wt: 203.15 g/mol
InChI Key: XPJVQOGXWBMFAR-UHFFFAOYSA-N
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Description

Xylemin Dihydrochloride is a polyamine compound known for its unique ability to promote xylem differentiation in plants. This compound was first reported by Taku Takahashi and Hiroyashu Motose at Okayama University in 2016. It functions by inhibiting the biosynthesis of thermospermine, a compound that suppresses xylem differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylemin Dihydrochloride can be synthesized through a series of chemical reactions involving the appropriate polyamine precursors. The synthetic route typically involves the reaction of N-Propyl-1,4-butanediamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to control the reaction conditions precisely. The process includes the purification of the compound through recrystallization and filtration to achieve the desired purity levels. The final product is then dried and packaged under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Xylemin Dihydrochloride primarily undergoes substitution reactions due to the presence of its polyamine structure. It can react with various reagents to form different derivatives, which can be used in further chemical studies.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include synthetic proauxins like 2,4-D IOE, which enhance its xylem differentiation-inducing properties. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions involving this compound include various polyamine derivatives that can be used in plant growth studies and other biological applications .

Scientific Research Applications

Xylemin Dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Xylemin Dihydrochloride exerts its effects by inhibiting the biosynthesis of thermospermine, a compound that suppresses xylem differentiation. By inhibiting thermospermine, this compound promotes the differentiation of xylem cells, which are essential for water and nutrient transport in plants. The molecular targets involved in this process include the enzymes responsible for thermospermine biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    Bikinin: Another compound that promotes xylem differentiation.

    Dexamethasone: Known for its role in plant growth regulation.

    β-Estradiol: Used in plant physiology studies for its growth-promoting effects.

    Kinetin: A synthetic cytokinin that promotes cell division and growth in plants.

    2,4-D: A synthetic auxin used in plant growth studies.

Uniqueness

Xylemin Dihydrochloride is unique due to its specific mechanism of action involving the inhibition of thermospermine biosynthesis. This property makes it particularly effective in promoting xylem differentiation, which is crucial for plant growth and development .

Properties

IUPAC Name

N'-propylbutane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-2-6-9-7-4-3-5-8;;/h9H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJVQOGXWBMFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89690-11-9
Record name Xylemin Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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